N-cyclohexyl-3-methylbenzamide
Übersicht
Beschreibung
N-cyclohexyl-3-methylbenzamide, also known as AH7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the benzamide class of opioids and has been found to be a potent and selective agonist of the mu-opioid receptor. The compound has been studied for its potential use as a painkiller, but its use is limited due to its addictive properties.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Opioids
N-cyclohexyl-3-methylbenzamide, also known as U-47700, has been a subject of interest in the study of novel synthetic opioids. This compound, developed in the 1970s, was investigated for its analgesic properties, showing increased analgesic effects and morphine-like behavioral features in animal studies. However, U-47700 did not advance to clinical trials, and its effects have been primarily described through self-reporting by users, with reports of euphoria and mood elevation. Despite its potential as an analgesic, U-47700 has emerged as a new psychoactive substance (NPS) on the recreational drug market, leading to several cases of serious intoxication and fatalities (Elliott, Brandt, & Smith, 2016).
Interaction with Other Opioids
Comparative studies of U-47700 with other opioids have revealed its high potency and associated risks. U-47700 is structurally related to other synthetic opioids like AH-7921 and has been found to be several times more potent than morphine. This has led to its classification as a controlled substance in some countries due to the high risk of abuse and overdose (Ruan, Chiravuri, & Kaye, 2016).
Case Studies of Intoxication
Case reports of near-fatal and fatal intoxications involving U-47700 provide insights into the acute effects of this compound. These reports often involve the combination of U-47700 with other substances, highlighting the compound's dangerous potential when used recreationally (Žídková, Horsley, Hloch, & Hložek, 2018).
Legal and Policy Challenges
The emergence of U-47700 as a NPS poses significant challenges to policymakers, clinicians, and law enforcement. Its easy availability on the internet and the difficulty in controlling such substances necessitate a more coordinated global approach to address the issue (Helander & Bäckberg, 2017).
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGEXAHADFYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284650 | |
Record name | N-cyclohexyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53205-66-6 | |
Record name | NSC38147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclohexyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.